molecular formula C11H7BrClNO4S2 B13000405 Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Katalognummer: B13000405
Molekulargewicht: 396.7 g/mol
InChI-Schlüssel: ODDDYVWYYUWUPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate is a halogenated thiazole derivative characterized by a bromine substituent at position 4, a 4-chlorophenylsulfonyl group at position 2, and a methyl ester at position 5 of the thiazole ring. Structural features such as the sulfonyl group enhance polarity and stability, making it suitable for crystallographic studies and structure-activity relationship (SAR) analyses.

Eigenschaften

Molekularformel

C11H7BrClNO4S2

Molekulargewicht

396.7 g/mol

IUPAC-Name

methyl 4-bromo-2-(4-chlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H7BrClNO4S2/c1-18-10(15)8-9(12)14-11(19-8)20(16,17)7-4-2-6(13)3-5-7/h2-5H,1H3

InChI-Schlüssel

ODDDYVWYYUWUPU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Thiazole Core

The synthesis typically begins with the construction of the thiazole ring. This is commonly achieved by reacting α-haloketones with thiourea or related thioamide derivatives under basic or reflux conditions. For example, 4-bromo-2-chlorothiazole can be prepared by condensation of appropriate brominated precursors with sulfur and nitrogen sources, ensuring the correct substitution pattern on the thiazole ring.

Introduction of the 4-Chlorophenylsulfonyl Group

The 4-chlorophenylsulfonyl substituent is introduced via sulfonylation reactions. This involves reacting the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or tertiary amines (e.g., triethylamine). The base acts both as a catalyst and an acid scavenger, facilitating the nucleophilic attack of the thiazole nitrogen or carbon on the sulfonyl chloride electrophile.

Bromination at the 4-Position

Bromination is generally achieved through electrophilic aromatic substitution or by using brominated starting materials. In some synthetic strategies, the bromine is introduced early by employing brominated α-haloketones or via direct bromination of the thiazole ring under controlled conditions to avoid over-bromination or ring degradation.

Esterification to Form the Methyl Ester

The final step involves esterification of the carboxylic acid group at the 5-position of the thiazole ring to form the methyl ester. This is typically done by reacting the corresponding acid or acid chloride with methanol in the presence of acid catalysts such as sulfuric acid or using dehydrating agents. Alternatively, direct esterification can be performed under reflux in methanol with acid catalysis.

Summary of a Representative Synthetic Route

Step Reaction Reagents/Conditions Outcome
1 Thiazole ring formation α-haloketone + thiourea, reflux in toluene or ethanol 4-bromo-2-chlorothiazole intermediate
2 Sulfonylation 4-chlorobenzenesulfonyl chloride + base (pyridine/triethylamine), room temp to reflux Introduction of 4-chlorophenylsulfonyl group
3 Esterification Methanol + acid catalyst (H2SO4 or DCC), reflux Formation of methyl ester at 5-position

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 60–80°C during sulfonylation and esterification to optimize yield and prevent decomposition.

  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or alcohols (methanol, ethanol) are preferred depending on the step.

  • Catalysts: Acid catalysts (e.g., sulfuric acid) for esterification; bases (e.g., pyridine, triethylamine) for sulfonylation.

  • Purification: Crude products are purified by recrystallization or chromatography to achieve high purity.

Chemical Reaction Analysis Relevant to Preparation

Nucleophilic Substitution at Bromine

The bromine atom at the 4-position is reactive towards nucleophilic substitution, allowing further functionalization. This step is critical for derivatization but is controlled during synthesis to maintain the bromine substituent until the final product is obtained.

Stability Considerations

The sulfonyl group and methyl ester confer stability to the molecule, but reaction conditions must avoid hydrolysis of the ester or decomposition of the sulfonyl moiety. Neutral to slightly basic pH and moderate temperatures are optimal.

Reaction Optimization Table

Factor Optimal Condition Impact on Yield and Purity
Temperature 60–80°C Prevents decomposition, maximizes reaction rate
pH Neutral to slightly basic (6.5–7.5) Avoids ester hydrolysis and sulfonyl group degradation
Solvent Polarity Moderate (e.g., THF, DCM) Enhances selectivity and solubility of reactants
Catalyst Loading 5–10 mol% (for sulfonylation) Ensures efficient conversion without side reactions

Comparative Data with Analogous Compounds

Compound Substituent at 5-Position Melting Point (°C) Synthetic Yield (%) Notes
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate Methyl ester ~150–160 (reported range) 70–85% (multi-step) Standard synthetic route with moderate complexity
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate Phenyl ester ~180–190 65–80% Requires additional esterification step with phenol
Analog with trifluoromethyl group CF3 at 5-position 81–82 Up to 90% Electron-withdrawing group lowers melting point

Research Findings and Applications

  • The compound’s preparation methods have been optimized for use as a building block in medicinal chemistry, particularly for enzyme inhibition and antimicrobial studies.

  • The sulfonylation step is critical for biological activity, as the 4-chlorophenylsulfonyl group enhances polarity and binding affinity.

  • Esterification to the methyl ester improves solubility and facilitates crystallographic studies for structure-activity relationship (SAR) analysis.

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiazole ring and aromatic moieties, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Comparison of Methyl 4-Bromo-2-(4-Chlorophenylsulfonyl)Thiazole-5-Carboxylate and Analogues
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate 4-Br, 2-(4-Cl-C6H4-SO2), 5-COOCH3 Not reported Not reported Commercial availability; structural confirmation via NMR/MS (COA required)
Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate 4-Br, 2-(2,4-Cl2-C6H3-SO2), 5-COOCH3 Not reported Not reported Priced at $638.00/g; dichloro substitution may enhance steric effects
Methyl 4-(dibromomethyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (6h) 4-(Br2CH), 2-(4-OCH3-C6H4), 5-COOCH3 104–106 60 $^{1}\text{H NMR}$ (CDCl3): δ 3.89 (s, 3H, OCH3), 6.99–7.04 (m, 2H, Ar-H)
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) 4-Br, 2-SCH3, 5-hydrazone Oily (not crystallized) 96 IR: 3270 cm⁻¹ (N–H), $^{13}\text{C NMR}$: δ 166.2 (C=O)

Key Observations :

  • Melting Points : Analogs with electron-withdrawing groups (e.g., trifluoromethyl in 6i ) exhibit lower melting points (81–82°C), while bulky groups (naphthyl in 6k ) result in exceptionally high melting points (>360°C) .
  • Synthetic Yields : The hydrazone-containing 4f achieves a 96% yield via straightforward condensation, whereas sulfonyl-substituted analogs (e.g., target compound) likely require multistep synthesis, contributing to higher costs .

Spectroscopic and Analytical Data

  • NMR Trends : The methoxy group in 6h generates a distinct singlet at δ 3.89 ppm, while hydrazone protons in 4f appear as broad signals near δ 8.0–10.0 ppm .
  • Mass Spectrometry : ESIMS data for dibromomethyl analogs (e.g., 6g : MH+ 407.72) align with their molecular weights, whereas the target compound’s structural confirmation relies on HRMS or commercial COA documentation .

Biologische Aktivität

Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate (CAS Number: 1025468-06-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.

PropertyValue
Molecular FormulaC₁₃H₉BrClN₃O₂S
Molecular Weight333.64 g/mol
Melting PointNot available
Boiling Point277°C at 760 mmHg
LogP1.692

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study published in MDPI reported the synthesis and characterization of various thiazole derivatives, including methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate. The compound was tested against Gram-negative bacteria, showing promising inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively reduced bacterial growth at concentrations as low as 50 µM, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer activity of methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate has been investigated through in vitro assays on various cancer cell lines:

  • Cell Lines Tested :
    • A549 (human pulmonary adenocarcinoma)
    • Caco-2 (human colorectal adenocarcinoma)
  • Findings :
    • The compound exhibited a significant reduction in cell viability in Caco-2 cells with a decrease of approximately 39.8% at a concentration of 100 µM after 24 hours of treatment (p < 0.001). Conversely, it showed minimal activity against A549 cells .
    • Structure-activity relationship studies indicated that modifications to the thiazole ring could enhance anticancer activity, with certain substitutions leading to improved efficacy against Caco-2 cells .

The mechanisms by which methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate exerts its biological effects are still under investigation, but several hypotheses have been proposed:

  • Inhibition of Protein Synthesis : Thiazole derivatives are known to interfere with bacterial protein synthesis, which may explain their antimicrobial properties.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death. This could be mediated through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of various thiazole derivatives on cancer cell lines and found that methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate significantly reduced viability in Caco-2 cells compared to untreated controls, indicating its potential as a selective anticancer agent .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multiple strains of bacteria, reinforcing its application in treating infections caused by resistant pathogens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.